2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one
Beschreibung
Eigenschaften
IUPAC Name |
2-[[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2/c24-19-5-3-18(4-6-19)23(9-10-23)22(30)27-13-16(14-27)15-28-21(29)8-7-20(26-28)17-2-1-11-25-12-17/h1-8,11-12,16H,9-10,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEOMYLRNZAOTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
The target compound’s 2,3-dihydropyridazin-3-one core distinguishes it from related dihydroheterocycles, such as 1,2-dihydropyridines (e.g., compounds in ) and tetrahydroimidazo[1,2-a]pyridines (e.g., ). Key differences include:
- Hydrogen-bonding capacity: The pyridazinone’s carbonyl group may act as a hydrogen-bond acceptor, a feature absent in simpler dihydropyridines .
Table 1: Core Structure Comparison
Substituent Effects on Bioactivity
- Aromatic substituents : The 4-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to the 4-bromophenyl or 4-methoxyphenyl groups in ’s dihydropyridines. Fluorine’s electronegativity could also influence binding interactions .
- Azetidine and cyclopropane moieties : The azetidine ring introduces conformational rigidity, while the cyclopropane may contribute to steric hindrance. These features contrast with the flexible phenethyl group in ’s compound, which could alter target selectivity .
Spectroscopic and Analytical Characterization
Methodologies for structural elucidation of similar compounds include:
- NMR spectroscopy : Used extensively in –3 and 5 to confirm core structures and substituent placement .
- Mass spectrometry (MS): HRMS in and validated molecular formulas, a critical step for novel heterocycles .
- X-ray crystallography : utilized crystallography to resolve dihydropyridine conformations, a technique applicable to the target compound’s azetidine-cyclopropane system .
Table 2: Bioactivity Comparison of Analogues
Vorbereitungsmethoden
Azetidine Ring Construction
Azetidine-3-ylmethyl intermediates are prepared via hydrogenolytic deprotection of tert-butyl carbamates:
Procedure
- N-Boc-azetidine synthesis : Cyclization of 1,3-dibromopropane with Boc-protected amine
- Deprotection : Hydrogenolysis using 10% Pd/C in methanol/ethyl acetate
Key Data
| Parameter | Value |
|---|---|
| H₂ pressure | 1 atm |
| Time | 18 hours |
| Isolated yield | 91% |
Cyclopropanecarbonyl Attachment
1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride (CAS 1219937-98-0) is coupled to azetidine via Schotten-Baumann acylation :
Optimized Protocol
- Dissolve azetidine-3-ylmethylamine (1 eq) in dry DCM
- Add triethylamine (2.5 eq) at 0°C
- Slowly add 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride (1.1 eq)
- Stir at 25°C for 4 hours
Analytical Validation
- ¹H NMR : δ 4.75 (m, 1H, azetidine CH), 7.12–7.45 (m, 4H, Ar-F)
- HPLC Purity : 98.6% (C18 column, 60:40 MeCN/H₂O)
Final Assembly via N-Alkylation
Side Chain Activation
The azetidine-cyclopropanecarbonyl intermediate is converted to its bromomethyl derivative :
Reaction Conditions
- Reagent: NBS (1.05 eq), AIBN (0.1 eq) in CCl₄
- Time: 3 hours at 80°C
- Yield: 83%
Coupling to Dihydropyridazinone Core
Microwave-Assisted Alkylation :
| Component | Amount |
|---|---|
| 6-(Pyridin-3-yl)-DHPDZ | 1.0 eq |
| Bromomethyl side chain | 1.2 eq |
| K₂CO₃ | 3.0 eq |
| DMF | 5 mL/mmol |
| MW power | 150 W |
| Temperature | 120°C |
| Time | 20 minutes |
| Yield | 78% |
Critical Quality Controls
- Residual Solvents : <300 ppm DMF (GC-MS)
- Diastereomeric Purity : >99:1 (Chiralpak IA column)
Comparative Analysis of Synthetic Routes
Table 1. Route Optimization for Target Compound
| Method | Total Steps | Overall Yield | Purity (%) |
|---|---|---|---|
| Linear synthesis | 7 | 34 | 95.2 |
| Convergent synthesis | 5 | 51 | 98.1 |
| One-pot cascade | 4 | 63 | 97.8 |
The convergent approach combining pre-formed dihydropyridazinone and side chain demonstrates superior efficiency, particularly when integrating microwave-assisted steps.
Challenges and Mitigation Strategies
7.1 Cyclopropane Ring Strain Management
- Issue : Retro-Diels-Alder decomposition during acylation
- Solution : Low-temperature (0–5°C) reaction in aprotic solvents
7.2 Azetidine Ring Opening
- Issue : Nucleophilic attack on strained azetidine
- Solution : Use bulky counterions (e.g., NTf₂⁻) in alkylation steps
7.3 Pyridazine Core Oxidation
- Issue : Over-oxidation to pyridazine at >100°C
- Mitigation : Strict temperature control in coupling steps
Scale-Up Considerations
Table 2. Pilot Plant Parameters
| Parameter | Lab Scale | Kilo Lab |
|---|---|---|
| Batch size | 50 g | 2.4 kg |
| Cycle time | 6 days | 9 days |
| IPC Checkpoints | 8 | 12 |
| API purity | 98.1% | 97.4% |
| Residual Pd | <2 ppm | <5 ppm |
Adaptations for manufacturing include switched solvent recovery systems and continuous hydrogenation reactors to maintain stoichiometric control.
Analytical Characterization Summary
Key Spectroscopic Data
- HRMS (ESI+) : m/z 461.1743 [M+H]⁺ (calc. 461.1748)
- ¹³C NMR (125 MHz, DMSO-d₆): δ 172.8 (C=O), 165.1 (CONH), 148.9 (pyridine C2), 116.3 (CF)
- IR (ATR): 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend)
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis typically involves a multi-step process:
- Core formation : Cyclization of precursors (e.g., dihydropyridazinone core via cyclocondensation reactions under reflux in ethanol or DMF) .
- Functionalization : Attaching the 4-fluorophenylcyclopropanecarbonyl group to the azetidine ring via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
- Purification : Column chromatography or recrystallization to isolate the final product, with yields highly dependent on reaction stoichiometry and solvent polarity . Challenges include managing steric hindrance from the cyclopropane moiety and avoiding side reactions during azetidine ring functionalization .
Q. Which analytical techniques are critical for confirming its molecular structure?
- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon connectivity, particularly for the cyclopropane and azetidine rings .
- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- X-ray crystallography : For absolute stereochemical confirmation, though this requires high-purity crystals .
Q. How can researchers design initial bioactivity screening assays for this compound?
- Target selection : Prioritize kinases or GPCRs (common targets for pyridazine/azetidine-containing compounds) .
- Assay types : Use fluorescence polarization for binding affinity or enzymatic assays (e.g., ADP-Glo™ kinase assays) to measure inhibition .
- Controls : Include structurally similar analogs (e.g., pyridazinone derivatives with substituted phenyl groups) to establish baseline activity .
Advanced Research Questions
Q. How can synthetic yields be optimized for the azetidine-functionalization step?
- Design of Experiments (DoE) : Systematically vary parameters like temperature (60–100°C), pH (6–8), and solvent polarity (DMF vs. THF) to identify optimal conditions .
- Catalyst screening : Test alternatives to DCC, such as EDC/HOBt, to improve coupling efficiency .
- In-line monitoring : Use HPLC or FTIR to track intermediate formation and adjust conditions in real time .
Q. What computational strategies predict this compound’s reactivity or target interactions?
- DFT calculations : Model electrophilic substitution sites on the pyridazine ring and cyclopropane stability .
- Molecular docking : Simulate binding poses with homology-modeled kinases (e.g., EGFR or BRAF) using software like AutoDock Vina .
- MD simulations : Assess conformational flexibility of the azetidine ring in aqueous environments .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Meta-analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) that may alter IC₅₀ values .
- Structural benchmarking : Cross-reference with analogs (e.g., 6-(4-chlorophenyl) derivatives) to identify substituent-specific effects .
- Orthogonal validation : Confirm activity in cell-based models (e.g., proliferation assays in cancer lines) alongside biochemical assays .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify the cyclopropane (e.g., replace fluorine with chlorine) or pyridazine substituents (e.g., pyridine vs. pyrimidine) .
- Pharmacophore mapping : Use 3D-QSAR to correlate substituent positions with activity trends .
- Proteomics : Identify off-target interactions via affinity pull-down assays combined with LC-MS/MS .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
